molecular formula C8H12N2O2 B2730601 (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 38074-80-5

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B2730601
CAS RN: 38074-80-5
M. Wt: 168.196
InChI Key: LERUHVMGZCJXLR-LURJTMIESA-N
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Description

“(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not clearly mentioned in the available literature.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions of “(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione”.

Scientific Research Applications

Cancer Treatment and KRAS Activity

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been investigated for their potential in treating cancer and other disorders associated with KRAS activity. These compounds act as covalent inhibitors of KRAS, making them valuable in cancer therapeutics (De, 2022).

Antibacterial and Antibiofilm Effects

Research has shown the effectiveness of this compound in inhibiting bacterial biofilm formation, particularly against Gram-negative bacteria causing urinary tract infections (UTIs). This attribute highlights its potential in addressing public health issues related to bacterial infections and antimicrobial resistance (Rajivgandhi et al., 2018).

Marine Bacterial Isolates

Studies involving marine bacterium Bacillus sp. have isolated various compounds, including (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. These findings demonstrate the diversity of sources for such compounds and their potential applications in medicinal chemistry (Yue-hu, 2007).

Algicidal Properties

The compound has shown promising results in controlling cyanobacterial blooms. Specifically, its algicidal properties against Microcystis aeruginosa have been recognized, suggesting its potential use in managing harmful algal blooms in aquatic environments (Li et al., 2014).

Synthesis and Structural Studies

There is significant research focused on the synthesis and structural identification of this compound and its derivatives. These studies are crucial in understanding its properties and potential modifications for specific applications (Budzowski et al., 2004).

Antifouling Potential

Exploring the antifouling potential of this compound, studies have shown its effectiveness in inhibiting the growth of fouling bacterial strains. This property is significant for maritime industries, highlighting its potential application in antifouling coatings (Nalini et al., 2019).

Future Directions

The future directions for research on “(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” could include a more detailed study of its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would help in understanding its potential applications in various fields, especially in drug discovery research .

properties

IUPAC Name

(8aS)-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERUHVMGZCJXLR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2CCC[C@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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